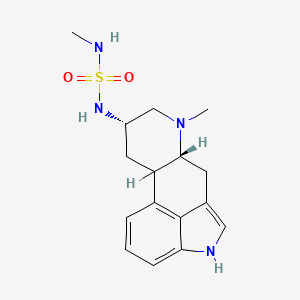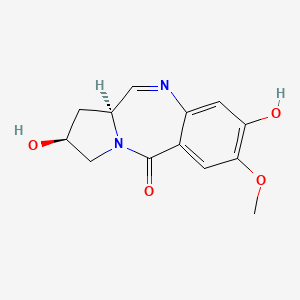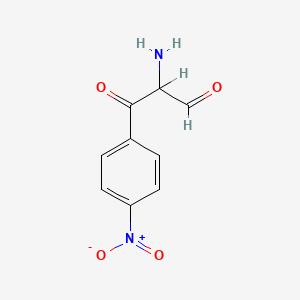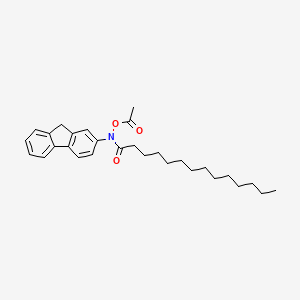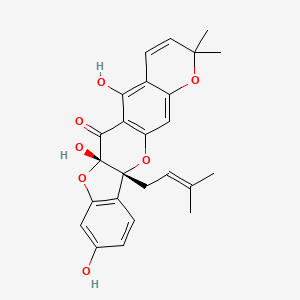
sanggenon A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sanggenon A is a chemical compound that is a type of chemical entity . It is found in the Morus alba, also known as the white mulberry . Sanggenon A exerts anti-inflammatory effects by regulating NF-κB and HO-1/Nrf2 signaling pathways in BV2 and RAW264.7 cells .
Synthesis Analysis
Sanggenon A is a unique phenolic natural product biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . Asymmetric syntheses of the flavonoid Diels-Alder natural products sanggenons have been achieved employing a stereodivergent reaction of a racemic mixture (stereodivergent RRM) involving [4+2] cycloaddition .Molecular Structure Analysis
The molecular formula of sanggenon A is C25H24O7 . The molecular weight is 436.45 daltons . The canonical SMILES string isO=C1C2=C (O)C=3C=CC (OC3C=C2OC4 (C5=CC=C (O)C=C5OC14O)CC=C (C)C) (C)C . Chemical Reactions Analysis
Sanggenon A is a part of the Mulberry Diels–Alder-type adducts (MDAAs), which are unique phenolic natural products biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . The cytotoxicity of sanggenon G, sanggenon T, sanggenol M, sanggenon D, sanggenon C, and sanggenon B from M. mongolica was evaluated .Physical And Chemical Properties Analysis
Sanggenon A is a powder that can be stored at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- Gastric Cancer Treatment : Sanggenon C, a derivative of Sanggenon A, has shown potential in inhibiting human gastric cancer cell proliferation and promoting apoptosis. It acts by decreasing mitochondrial membrane potential and inhibiting mitochondrial fission through the ERK signaling pathway. This effect was confirmed in vivo, suggesting Sanggenon C as a novel therapeutic strategy for gastric cancer treatment (Chen et al., 2022).
- Colon Cancer Treatment : Sanggenon C induced apoptosis in colorectal cancer cells by increasing reactive oxygen species generation and decreasing nitric oxide production. This is associated with the inhibition of inducible nitric oxide synthase expression and activation of the mitochondrial apoptosis pathway (Chen et al., 2017).
Antioxidant Activity
- Comparative Antioxidant Analysis : Sanggenon C demonstrates significant antioxidant activities through various assays, indicating its potential for protecting cells against oxidative stress (Li et al., 2018).
Anti-Inflammatory and Immune Modulation
- Inhibition of Leukocyte Adhesion : Sanggenon C effectively inhibits adhesion of polymorphonuclear leukocytes to human synovial cells, indicating potential applications in inflammatory conditions (Li et al., 2002).
Neuroprotective Effects
- GABAA Receptor Modulation : Sanggenons, including Sanggenon A derivatives, act as positive GABA(A) receptor modulators, suggesting potential applications in neurological disorders (Kim et al., 2012).
- Protection Against Hypoxia Injury : Sanggenon C enhances autophagy in cardiomyocytes under hypoxic conditions, indicating potential for treating hypoxia-related cardiac injuries (Gu et al., 2017).
Cardioprotective Effects
- Prevention of Cardiac Hypertrophy : Sanggenon C has been found to protect against cardiac hypertrophy and fibrosis by suppressing the calcineurin/NFAT2 pathway, indicating potential for treating heart-related diseases (Xiao et al., 2017).
Antidepressant Effects
- Treatment of Depression : Sanggenon G, related to Sanggenon A, showed antidepressant-like effects in rat models, suggesting its potential in treating depression (Lim et al., 2015).
Anti-Inflammatory Properties
- Inhibition of NO Production and NF-κB Activation : Sanggenon C and O, close relatives of Sanggenon A, inhibit NO production and NF-κB activation in cells, indicating their potential for treating inflammatory conditions (Dat et al., 2012).
Antibacterial Activity
- Action Against Staphylococcus aureus : Sanggenon D, related to Sanggenon A, demonstrated potent antibacterial effects, particularly against Staphylococcus aureus, by affecting fatty acid biosynthesis in bacterial cells (Pang et al., 2019).
Hepatoprotective and Neuroprotective Activities
- Protection of Liver and Brain Cells : Various isoprenylated flavonoids, including Sanggenon A derivatives, have shown hepatoprotective and neuroprotective effects, suggesting their potential in treating liver and brain diseases (Jung et al., 2015).
Safety And Hazards
Sanggenon A is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken . It is recommended to use personal protective equipment, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Eigenschaften
CAS-Nummer |
76464-71-6 |
|---|---|
Produktname |
sanggenon A |
Molekularformel |
C25H24O7 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(3R,11S)-7,11,14-trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one |
InChI |
InChI=1S/C25H24O7/c1-13(2)7-10-24-16-6-5-14(26)11-18(16)32-25(24,29)22(28)20-19(31-24)12-17-15(21(20)27)8-9-23(3,4)30-17/h5-9,11-12,26-27,29H,10H2,1-4H3/t24-,25-/m1/s1 |
InChI-Schlüssel |
WDKDKBZGSVJWSD-JWQCQUIFSA-N |
Isomerische SMILES |
CC(=CC[C@@]12C3=C(C=C(C=C3)O)O[C@@]1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
SMILES |
CC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
Kanonische SMILES |
CC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



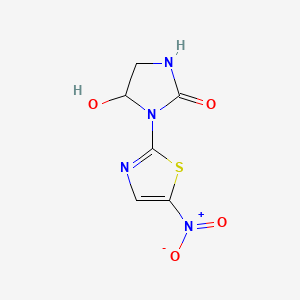
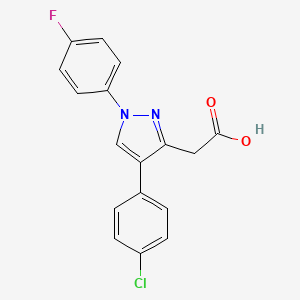


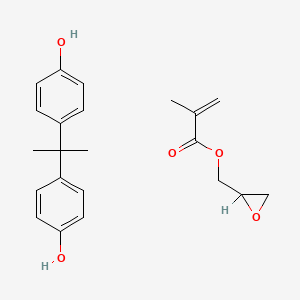
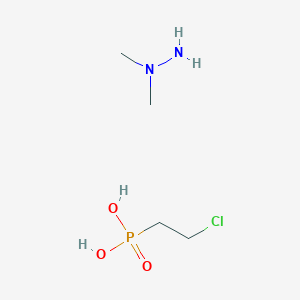
![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)


![N-methyl-N-[2-[2-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethoxy]ethoxy]ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B1218083.png)
